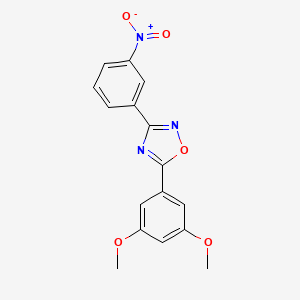

![molecular formula C18H24N4O B5520842 N-[2-(2-methoxyphenyl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine](/img/structure/B5520842.png)

N-[2-(2-methoxyphenyl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[2-(2-methoxyphenyl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine is a compound with a complex structure involving a pyrimidine ring, which is a significant moiety found in many pharmaceuticals and biologically active molecules. Pyrimidines and their derivatives are of great interest in medicinal chemistry due to their wide range of biological activities.

Synthesis Analysis

Synthesis of pyrimidine derivatives, including compounds similar to the one , often involves nucleophilic substitution reactions, condensation, or cyclization processes. For example, the synthesis of 4-methoxy-N, N-dimethyl-6-(phenylthio)pyrimidin-2-amine derivatives involves nucleophilic displacement of chloride substituted in a pyrimidine heterocyclic ring (Jafar et al., 2017). Such methodologies could be adapted for synthesizing N-[2-(2-methoxyphenyl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of nitrogen atoms in the ring, which significantly influence the compound's electronic and spatial configuration. For example, the crystal structure analysis and density functional theory (DFT) calculations provide insights into bond lengths, angles, and molecular conformations, as seen in studies of similar compounds (Murugavel et al., 2014).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including substitutions, additions, and cyclizations, depending on the functional groups attached to the pyrimidine ring. The chemical reactivity of these compounds is often explored for synthesizing novel derivatives with potential biological activities. For example, the antifungal activity of certain pyrimidine derivatives indicates their chemical reactivity towards biological targets (Jafar et al., 2017).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by the nature of substituents on the pyrimidine ring. X-ray diffraction data, for example, help in determining the crystal structure, providing insights into the compound's physical state and stability (Wang et al., 2017).

Wissenschaftliche Forschungsanwendungen

Antifungal and Antimicrobial Applications

A study explored the antifungal effects of certain pyrimidine derivatives against fungi like Aspergillus terreus and Aspergillus niger. The synthesized compounds showed potential as antifungal agents, with one compound demonstrating more effectiveness compared to others (N. N. Jafar et al., 2017). This highlights the potential of N-[2-(2-methoxyphenyl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine derivatives in developing new antifungal treatments.

Anti-inflammatory and Analgesic Activities

Another study focused on the synthesis of various pyrimidine derivatives to evaluate their anti-inflammatory and analgesic activities. Some compounds exhibited significant anti-inflammatory and analgesic effects, suggesting the utility of pyrimidine derivatives in treating conditions requiring such activities (S. Sondhi et al., 2009).

Corrosion Inhibition

Research on new pyrimidine derivatives, including 7-methoxypyrido[2,3-d]pyrimidin-4-amine, investigated their role as inhibitors against the corrosion of mild steel in acidic environments. These studies found that the derivatives acted as mixed-type inhibitors and adhered to the metal surface following Langmuir adsorption isotherm, indicating their potential in corrosion protection applications (M. Yadav et al., 2015).

Antitumor Activities

Pyrazole derivatives synthesized from hydroxymethyl pyrazole reacted with primary amines to yield compounds with identified antitumor, antifungal, and antibacterial sites. These compounds' structures were confirmed through various spectroscopic methods, demonstrating the synthetic approach's effectiveness in producing bioactive molecules with potential therapeutic applications (A. Titi et al., 2020).

Catalyst-Free Synthesis

A study developed a catalyst-free domino reaction to synthesize specific compounds showing significant mortality against Myzus persicae, indicating potential applications in pest control (Yu Zhao et al., 2020).

Eigenschaften

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O/c1-23-17-6-3-2-5-15(17)7-12-19-16-8-13-22(14-9-16)18-20-10-4-11-21-18/h2-6,10-11,16,19H,7-9,12-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGEJPFSKLCMBML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC2CCN(CC2)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-allyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-N-(1-phenylethyl)acetamide](/img/structure/B5520782.png)

![4-[(1-methyl-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5520786.png)

![1-{[1-(cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5520792.png)

![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-phenoxyacetamide](/img/structure/B5520800.png)

![4-fluoro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B5520820.png)

![3-bromo-N-{[(3,4-dimethylphenyl)amino]carbonyl}propanamide](/img/structure/B5520826.png)

![2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5520830.png)

![3-[5-(1-isopropyl-3-pyrrolidinyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5520837.png)

![N-(5-chloro-2-pyridinyl)-2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetamide](/img/structure/B5520847.png)

![N-{[(3-chloro-2-methylphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-1-phenylmethanesulfonamide](/img/structure/B5520848.png)

![N-{(3S*,4R*)-1-[(4,5-dimethyl-2-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5520853.png)